1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound featuring a pyrrolidine ring substituted with a 2,3-dimethylphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of a pyrrolidine ring and a dimethyl-substituted phenyl group. Similar compounds include:
1-(2,3-Dimethylphenyl)-2-pyrrolidinone: Lacks the carboxylic acid group, affecting its reactivity and applications.
1-(2,3-Dimethylphenyl)-3-pyrrolidinecarboxylic acid: Differs in the position of the carboxylic acid group, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-3-5-11(9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPJYODZNFUYTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387861 |
Source
|
Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56617-46-0 |
Source
|
Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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